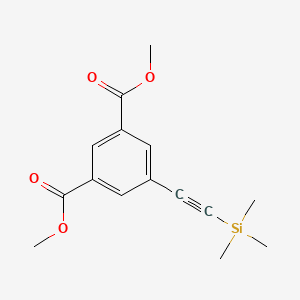
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate is a chemical compound with the molecular formula C15H18O4Si and a molecular weight of 290.39 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to an isophthalate core. It is primarily used in scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate can be synthesized through various methods. One common synthetic route involves the reaction of 5-ethynylisophthalic acid with trimethylsilyl chloride in the presence of a base such as sodium hydroxide in tetrahydrofuran (THF) at room temperature . The reaction typically proceeds for several hours, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of larger reactors and optimized reaction conditions can enhance yield and purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The ethynyl moiety can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Sodium Hydroxide: Used for hydrolysis reactions in aqueous or organic solvents.
Tetrabutyl Ammonium Fluoride: Employed for the removal of the trimethylsilyl group.
Potassium Carbonate: Utilized in substitution reactions in methanol or other solvents.
Major Products Formed
The major products formed from these reactions include 5-ethynylisophthalic acid, various substituted isophthalates, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and catalysts due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate involves its ability to undergo various chemical transformations. The trimethylsilyl group can be selectively removed or substituted, allowing for the introduction of different functional groups. This versatility makes it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 5-ethynylisophthalate
- Dimethyl 5-(trimethylsilyl)ethynylbenzoate
- Dimethyl 5-((trimethylsilyl)ethynyl)terephthalate
Uniqueness
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for selective modifications and the creation of a wide range of derivatives, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
dimethyl 5-(2-trimethylsilylethynyl)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4Si/c1-18-14(16)12-8-11(6-7-20(3,4)5)9-13(10-12)15(17)19-2/h8-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSDHTSLJVZONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C[Si](C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)
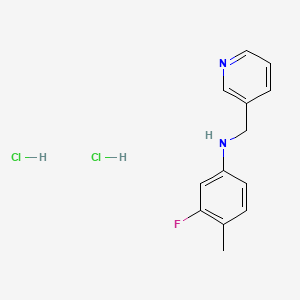
![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)
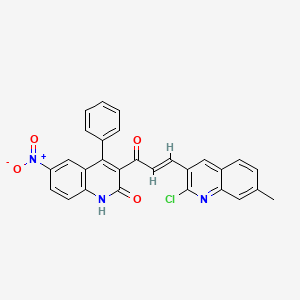
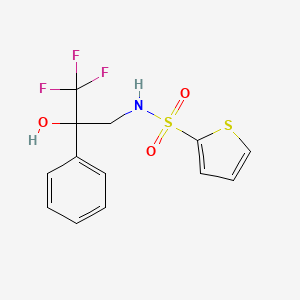
![ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2503865.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2503866.png)
![2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)
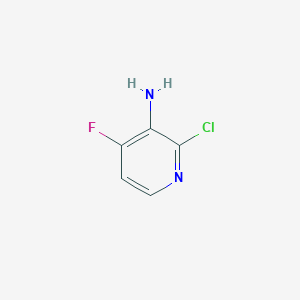
![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2503873.png)

![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)
![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)
